molecular formula C15H13N3O3S2 B8198977 5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 301847-46-1

5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B8198977
CAS No.: 301847-46-1
M. Wt: 347.4 g/mol
InChI Key: ZEHJCPMBJCCTJJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS: 301847-46-1) is a thienopyrimidine derivative with the molecular formula C₁₅H₁₃N₃O₃S₂ and a molecular weight of 347.41 g/mol . The core structure consists of a thieno[2,3-d]pyrimidine scaffold substituted with:

  • A 3-methoxyphenyl group at position 4,
  • A methylthio (-SCH₃) group at position 2,
  • A carboxylic acid (-COOH) group at position 4.

This compound is part of a broader class of thienopyrimidines known for diverse biological activities, including kinase inhibition and receptor modulation.

Properties

IUPAC Name

5-amino-4-(3-methoxyphenyl)-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-21-8-5-3-4-7(6-8)11-9-10(16)12(14(19)20)23-13(9)18-15(17-11)22-2/h3-6H,16H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHJCPMBJCCTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=C(SC3=NC(=N2)SC)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129653
Record name 5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301847-46-1
Record name 5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301847-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 301846-06-0) is a compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, focusing on its cytotoxicity, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O3SC_{17}H_{17}N_{3}O_{3}S, with a molecular weight of 375.47 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is critical for its biological activity.

Antiproliferative and Cytotoxic Effects

Numerous studies have demonstrated the antiproliferative effects of thienopyrimidine derivatives on various cancer cell lines. For instance, a study examining several thienopyrimidine compounds reported that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism of action often involves inhibition of key enzymes involved in DNA synthesis and cell proliferation.

Table 1: Cytotoxicity Data of Thienopyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-79.1
Compound BMDA-MB-23128.0
This compoundMCF-7TBD

Note: TBD indicates that specific IC50 values for this compound are still under investigation.

In vitro studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential .

The biological activity of this compound is attributed to its ability to act as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to a decrease in nucleotide availability, ultimately resulting in reduced cell proliferation .

Case Studies

  • Study on Antitumor Activity : In a recent study published in Pharmaceuticals, researchers synthesized several thienopyrimidine derivatives and evaluated their antitumor activity against human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition of tumor growth in vitro .
  • Comparative Analysis : Another study compared the cytotoxic effects of various thienopyrimidine derivatives on normal versus cancerous cells. The findings suggested that while some compounds displayed high cytotoxicity towards cancer cells, they showed significantly lower toxicity towards normal cells, indicating a potentially favorable therapeutic window for these compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the reaction of 2-aminothiophene derivatives with various carboxylic acids or their esters under specific conditions. For instance, the compound can be synthesized through a series of reactions involving starting materials like 2-aminothiophene-3-carboxylic acid esters, followed by cyclization and functionalization steps to introduce the required substituents .

Antimicrobial Activity

Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that certain synthesized compounds demonstrated notable antibacterial activity against various strains of bacteria. This suggests a potential application in developing new antibiotics .

Antitumor Activity

Thieno[2,3-d]pyrimidines have also been investigated for their antitumor properties. The compound's structure allows it to act as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in cancer treatment by preventing the overproliferation of cancer cells . Compounds within this class have been reported to induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .

Inhibition of Kinase Activity

The compound has been studied for its ability to inhibit the IκB kinase (IKK) complex, which plays a significant role in inflammatory pathways and cancer progression. Inhibiting this pathway can be beneficial in treating autoimmune and inflammatory diseases .

Case Studies

  • Antibacterial Studies : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their antibacterial activity. Among them, specific compounds showed significant effectiveness against Gram-positive and Gram-negative bacteria. The study utilized standard microbiological techniques to evaluate the minimum inhibitory concentration (MIC) .
  • Anticancer Research : In vitro studies have demonstrated that certain derivatives of thieno[2,3-d]pyrimidine can inhibit cell proliferation in various cancer cell lines. These findings support further investigation into their mechanism of action and potential as therapeutic agents in oncology .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntibacterialVarious thieno[2,3-d]pyrimidine derivativesSignificant antibacterial activity observed
AntitumorThieno[2,3-d]pyrimidine derivativesInduced apoptosis in cancer cell lines
Kinase Inhibition5-Amino-4-(3-methoxyphenyl)-...Inhibition of IKK complex

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit structural diversity due to variations in substituents at positions 4, 5, and 5. These modifications significantly influence physicochemical properties (e.g., solubility, melting points) and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name / ID Position 4 Substituent Position 6 Functional Group Melting Point (°C) Key Biological Activity References
Target Compound 3-Methoxyphenyl Carboxylic acid N/A N/A (structural analog of bioactive agents)
8b () 4-(3-Methoxyphenylureido)phenyl Carboxylic acid 260–263 Not specified
16c () 4-Chlorophenyl Carboxylic acid 316–318 Not specified
TP4/2 () 3-(1-Methylpyrazole-4-carboxamido)phenyl N-tert-butylamide N/A Allosteric LHCGR agonist; enhances steroidogenesis in rats
TPY4 () 4-Bromophenyl N-tert-butylamide N/A TSHR negative allosteric modulator; reduces thyroid hormone production
Org 43553 () 3-(Morpholin-4-yl-acetylamino)phenyl N-tert-butylamide N/A LH receptor radioligand; high binding affinity
TP3 () 3-Nicotinamidophenyl N-tert-butylamide 157–159 LH/hCG receptor agonist; tested in diabetic rats
Ferrocene Analogue () Ferrocenylamino Carboxylic acid N/A Anticancer activity (breast cancer, AML)

Key Observations

In contrast, amide derivatives (TP4/2, TPY4, Org 43553) exhibit improved bioavailability and receptor-binding properties due to reduced polarity . The N-tert-butylamide group in TP4/2 and Org 43553 is critical for allosteric receptor modulation, as seen in their agonism of LH/hCG receptors .

Substituent Effects :

  • Electron-donating groups (e.g., 3-methoxyphenyl in the target compound) may enhance interactions with aromatic residues in enzyme active sites.
  • Electron-withdrawing groups (e.g., 4-chlorophenyl in 16c, 3-trifluoromethylphenyl in 8c) increase metabolic stability and alter steric interactions, as seen in the higher melting point (316–318°C) of 16c compared to 8b (260–263°C) .

Biological Activity :

  • TP4/2 upregulates steroidogenic enzymes (e.g., CYP17A1) without suppressing LHCGR expression, making it a promising candidate for treating hypogonadism .
  • TPY4 acts as a negative allosteric modulator of TSHR, offering a therapeutic approach for Graves’ disease without inducing hypothyroidism .
  • The ferrocene analogue demonstrates unique anticancer mechanisms, likely due to redox-active iron centers disrupting cellular pathways .

Synthetic Yields :

  • Carboxylic acid derivatives (e.g., 8b, 16c) are synthesized in high yields (74–99%), while amide derivatives (e.g., TP3) require multistep procedures with moderate yields (74–85%) .

Q & A

Basic: What synthetic strategies are recommended for preparing thieno[2,3-d]pyrimidine derivatives like this compound?

Answer: The core thieno[2,3-d]pyrimidine scaffold is typically synthesized via condensation reactions. A common approach involves reacting 2-amino-thiophene carboxylates or carboxamides with cyclization agents like formamide, urea, or nitriles under high temperatures (e.g., 200°C) . For example, introducing the 3-methoxyphenyl and methylthio substituents may require sequential alkylation or coupling reactions. Palladium-catalyzed cross-coupling or nucleophilic aromatic substitution can be used to add aryl groups . Key steps include optimizing reaction time, solvent polarity (e.g., DMF or THF), and protecting sensitive functional groups (e.g., amines) to avoid side reactions .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • 1H NMR : Critical for verifying substituent positions. For instance, aromatic protons from the 3-methoxyphenyl group show distinct chemical shifts (δ 6.8–7.5 ppm), while the methylthio (-SCH₃) group appears as a singlet near δ 2.5 ppm .
  • HRMS : Validates molecular weight and isotopic patterns. A deviation >5 ppm suggests impurities or incorrect functionalization .
  • Melting Point : Consistency with literature values (e.g., 216–218°C for similar derivatives) indicates purity .

Advanced: How can researchers resolve low yields during the introduction of bulky substituents (e.g., 3-methoxyphenyl)?

Answer: Bulky groups often hinder reactivity due to steric effects. Strategies include:

  • Catalytic Systems : Use Pd(PPh₃)₄ or CuI catalysts for Suzuki-Miyaura coupling, which tolerates steric hindrance better than direct alkylation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) improves reaction kinetics without decomposition .
    For example, coupling a 3-methoxyphenylboronic acid to the thienopyrimidine core achieved 96% yield under Pd catalysis, compared to 72% for non-catalytic methods .

Advanced: How do structural modifications (e.g., substituent position) impact biological activity in this compound class?

Answer: Structure-activity relationship (SAR) studies reveal:

  • 3-Methoxyphenyl Group : Enhances lipophilicity and membrane permeability, critical for intracellular target engagement.
  • Methylthio (-SCH₃) : Increases electron density at the pyrimidine ring, improving binding to enzymatic active sites (e.g., kinases) .
  • Carboxylic Acid at C6 : Introduces hydrogen-bonding capability, as seen in analogues with potent antibacterial activity against Pseudomonas aeruginosa (MIC = 8 µg/mL) .
    Comparative SAR requires synthesizing derivatives with systematic substituent variations and testing in standardized assays (e.g., MIC, enzyme inhibition) .

Basic: What in vitro assays are used to evaluate the biological potential of this compound?

Answer:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-negative/-positive pathogens .
  • Anti-inflammatory Screening : COX-1/COX-2 inhibition assays using colorimetric detection of prostaglandin E₂ .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .
    For example, triazolothienopyrimidines showed 70% COX-2 inhibition at 10 µM, comparable to indomethacin .

Advanced: How can X-ray crystallography aid in optimizing this compound’s drug-likeness?

Answer: X-ray structures reveal:

  • Conformational Flexibility : The thienopyrimidine core adopts a planar conformation, facilitating intercalation with DNA or enzyme pockets.
  • Intermolecular Interactions : Hydrogen bonds between the C6 carboxylic acid and target residues (e.g., Asp/Glu in kinases) improve binding affinity .
  • Solvent Accessibility : Bulky substituents (e.g., 3-methoxyphenyl) may occupy hydrophobic pockets, as seen in analogues with sub-µM IC₅₀ values .
    Crystallography-guided modifications can reduce off-target effects by eliminating non-essential moieties .

Advanced: How to address regioselectivity challenges during multi-step synthesis?

Answer: Competing reaction pathways (e.g., N- vs. S-alkylation) are mitigated by:

  • Protecting Groups : Boc protection of the C5 amine prevents unwanted alkylation .
  • Directing Groups : Electron-withdrawing groups (e.g., nitro) at specific positions guide electrophilic substitution .
  • Sequential Functionalization : Introduce less reactive substituents (e.g., methoxy) first, followed by more reactive groups (e.g., thiols) .
    For example, alkylating the thienopyrimidine core before aryl coupling reduced byproduct formation from 30% to <5% .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) resolves polar impurities .
  • Recrystallization : Use ethanol/water or acetone for high-purity crystals (≥95% by HPLC) .
  • Acid-Base Extraction : For carboxylic acid-containing derivatives, adjust pH to precipitate the product .

Advanced: How to interpret conflicting bioactivity data between in vitro and cell-based assays?

Answer: Discrepancies often arise from:

  • Membrane Permeability : LogP >3 may enhance cellular uptake but reduce aqueous solubility. Measure logP via shake-flask method and correlate with activity .
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., ester hydrolysis of carboxylate esters) .
  • Off-Target Effects : Perform kinome-wide profiling to rule out non-specific kinase inhibition .

Advanced: What computational tools predict the metabolic fate of this compound?

Answer:

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism, highlighting vulnerable sites (e.g., methylthio oxidation) .
  • Docking Simulations : AutoDock Vina models interactions with CYP3A4 or UGT enzymes to predict glucuronidation/sulfation sites .
    Experimental validation via LC-MS/MS identifies major metabolites (e.g., sulfoxide derivatives) .

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